molecular formula C11H24O2 B13880132 2-Heptyl-2-methylpropane-1,3-diol

2-Heptyl-2-methylpropane-1,3-diol

Cat. No.: B13880132
M. Wt: 188.31 g/mol
InChI Key: XMFVGVQSSGPIHQ-UHFFFAOYSA-N
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Description

2-Heptyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-methylpropane-1,3-diol typically involves the reaction of heptanal with formaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to hydrogenation to yield the final diol product. The reaction conditions often include:

    Temperature: 60-80°C

    Pressure: 1-2 atm

    Catalysts: Nickel or palladium catalysts for hydrogenation

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Aldol Condensation: Heptanal and formaldehyde are mixed in a continuous flow reactor with a base catalyst.

    Hydrogenation: The aldol product is then hydrogenated in the presence of a nickel or palladium catalyst.

    Purification: The final product is purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halides, esters

Scientific Research Applications

2-Heptyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings due to its diol functionality.

Mechanism of Action

The mechanism of action of 2-Heptyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-propanediol
  • 1,3-Butanediol
  • 1,4-Butanediol

Uniqueness

2-Heptyl-2-methylpropane-1,3-diol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain diols. This makes it more suitable for specific applications, such as in the production of hydrophobic polymers and coatings.

Properties

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

2-heptyl-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(2,9-12)10-13/h12-13H,3-10H2,1-2H3

InChI Key

XMFVGVQSSGPIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(CO)CO

Origin of Product

United States

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